molecular formula C11H9NO B6254428 6-methylquinoline-8-carbaldehyde CAS No. 1261543-75-2

6-methylquinoline-8-carbaldehyde

Cat. No.: B6254428
CAS No.: 1261543-75-2
M. Wt: 171.19 g/mol
InChI Key: OPOLTZAJWPYHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylquinoline-8-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure features a quinoline ring substituted with a methyl group at the 6-position and an aldehyde group at the 8-position, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methylquinoline-8-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis often begins with 6-methylquinoline.

    Formylation Reaction: The introduction of the aldehyde group at the 8-position can be achieved through a formylation reaction. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) as reagents.

    Reaction Conditions: The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 6-Methylquinoline-8-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an acidic medium.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: 6-Methylquinoline-8-carboxylic acid.

    Reduction: 6-Methylquinoline-8-methanol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

6-Methylquinoline-8-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Quinoline derivatives, including this compound, are studied for their potential antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is used in the synthesis of drugs targeting various diseases, including malaria and tuberculosis.

    Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-methylquinoline-8-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

    Quinoline-8-carbaldehyde: Lacks the methyl group at the 6-position, which can affect its reactivity and biological activity.

    6-Methylquinoline: Lacks the aldehyde group, making it less versatile in chemical reactions.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of an aldehyde, leading to different chemical properties and applications.

Uniqueness: 6-Methylquinoline-8-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1261543-75-2

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

6-methylquinoline-8-carbaldehyde

InChI

InChI=1S/C11H9NO/c1-8-5-9-3-2-4-12-11(9)10(6-8)7-13/h2-7H,1H3

InChI Key

OPOLTZAJWPYHOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C=O)N=CC=C2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.